

Safeguarding Research: A Comprehensive Guide to Handling L-732138

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Compound of Interest

Compound Name: L-732138

Cat. No.: B1673949

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This document provides essential safety and logistical information for the handling of **L-732138**, a potent and selective tachykinin NK1 receptor antagonist. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Essential Safety & Handling

Proper handling of **L-732138** is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Given that **L-732138** is a solid, non-volatile chemical, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact. The following PPE is required:

- **Eye Protection:** Chemical safety goggles that provide a complete seal around the eyes are mandatory.
- **Hand Protection:** Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
- **Body Protection:** A standard laboratory coat must be worn and fully buttoned.

- **Respiratory Protection:** While not typically required for handling the solid compound in a well-ventilated area, a NIOSH-approved N95 respirator should be used if there is a potential for generating dust (e.g., during weighing or transfer of large quantities).

Handling Procedures

- **Designated Area:** All handling of **L-732138** should be conducted in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize inhalation risk.
- **Avoid Dust Formation:** Handle the compound carefully to avoid generating dust.
- **Spill Management:** In the event of a spill, do not dry sweep. Gently cover the spill with an absorbent material, then carefully collect the material into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

Quantitative Data Summary

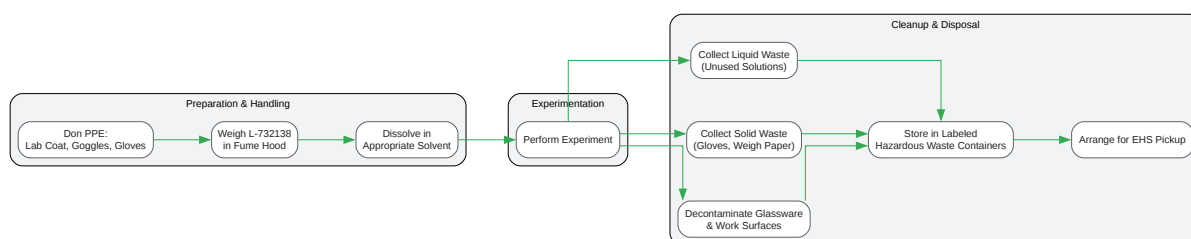
The following table summarizes key quantitative data for **L-732138**.

Property	Value	Source
Molecular Weight	472.39 g/mol	[1][2]
Formula	C ₂₂ H ₁₈ F ₆ N ₂ O ₃	[1][2]
Purity	≥98% (HPLC)	[1]
CAS Number	148451-96-1	[1][2]
IC ₅₀ (NK ₁ Receptor)	2.3 nM	[1][3]
Solubility	DMSO: ≥ 94 mg/mL Ethanol: ≥ 94 mg/mL	[3]
Storage (Powder)	Store at Room Temperature or -20°C for long-term (3 years)	[1][3]
Storage (In Solvent)	1 year at -80°C; 1 month at -20°C	[3]

Operational Plan: Waste Disposal

Proper disposal of **L-732138** and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The following step-by-step plan should be followed. This procedure is based on guidelines for structurally similar tryptophan derivatives and general laboratory chemical waste procedures.^[4]

- Waste Segregation:
 - Collect all solid waste contaminated with **L-732138** (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled, and sealable hazardous waste container.
 - Collect all liquid waste containing **L-732138** (e.g., unused solutions, solvent rinses) in a separate, clearly labeled, and sealed hazardous waste container for halogenated organic waste.
- Container Labeling:
 - Label each waste container with "Hazardous Waste," the full chemical name "**L-732138**," and the approximate concentration and quantity.
 - List all solvents present in liquid waste containers.
- Storage of Waste:
 - Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
- Final Disposal:
 - Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.



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Safe Handling Workflow for **L-732138**.

Experimental Protocol: Apoptosis Assay Using DAPI Staining

The following is a detailed protocol for assessing apoptosis induced by **L-732138** in a human cancer cell line (e.g., a melanoma cell line like COLO 858) based on methodologies described in the literature.^{[5][6]}

Materials

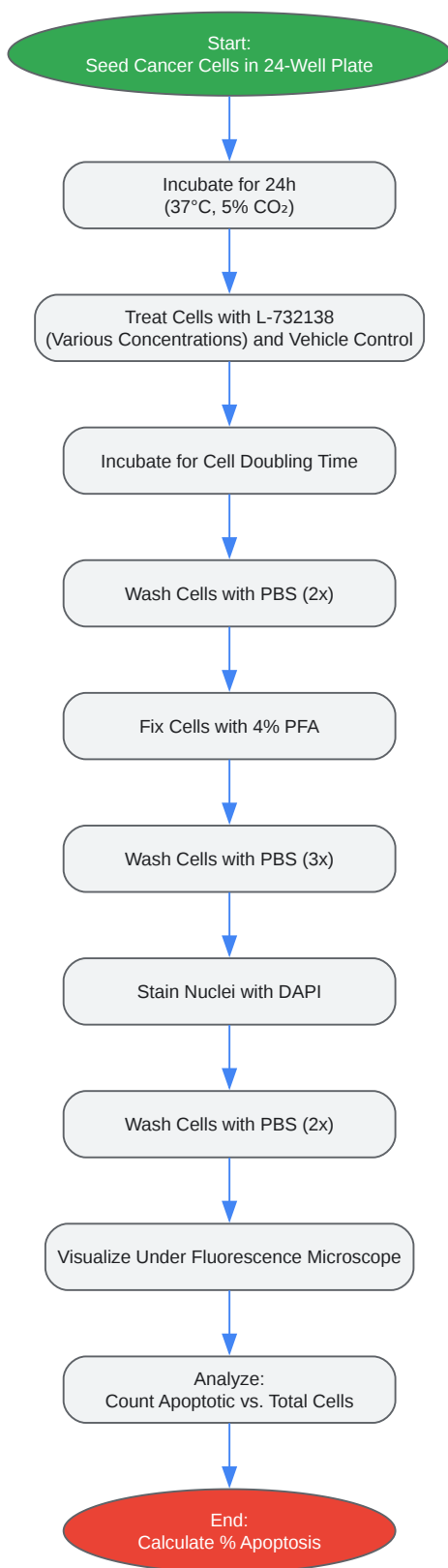
- Human cancer cell line (e.g., COLO 858)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **L-732138**
- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- DAPI (4',6-diamidino-2-phenylindole) staining solution
- Fluorescence microscope
- Cell culture plates (e.g., 24-well plates)
- Sterile pipette tips and tubes

Procedure

- Cell Seeding:
 - Seed the cancer cells into a 24-well plate at a density of 1×10^5 cells per well in 1 mL of complete culture medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Treatment with **L-732138**:
 - Prepare a stock solution of **L-732138** in DMSO (e.g., 100 mM).
 - Dilute the **L-732138** stock solution in complete culture medium to achieve the desired final concentrations (e.g., IC₅₀ and IC₁₀₀ concentrations, which for COLO 858 cells are approximately 44.6 µM and 100 µM, respectively).[7] Include a vehicle control (medium with the same concentration of DMSO used for the highest **L-732138** concentration).
 - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **L-732138** or the vehicle control.
 - Incubate the cells for a period equivalent to their doubling time.
- Cell Fixation:
 - After the incubation period, carefully remove the medium from each well.
 - Gently wash the cells twice with 1 mL of PBS.

- Add 500 μ L of 4% PFA in PBS to each well to fix the cells.
- Incubate at room temperature for 15 minutes.
- DAPI Staining:
 - Remove the PFA and wash the cells three times with PBS.
 - Add 200 μ L of DAPI staining solution to each well, ensuring the cells are completely covered.
 - Incubate at room temperature in the dark for 5 minutes.
- Microscopy and Analysis:
 - Remove the DAPI solution and wash the cells twice with PBS.
 - Add 500 μ L of PBS to each well to keep the cells hydrated.
 - Visualize the cells using a fluorescence microscope with the appropriate filter for DAPI (excitation \sim 358 nm, emission \sim 461 nm).
 - Acquire images from several random fields for each condition.
 - Count the number of apoptotic cells (characterized by condensed chromatin and fragmented nuclei) and the total number of cells in each field.
 - Calculate the percentage of apoptotic cells for each treatment condition.



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Experimental Workflow for DAPI-Based Apoptosis Assay.

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